molecular formula C18H32N2O6S B1668074 Butacaine sulfate CAS No. 149-15-5

Butacaine sulfate

Cat. No.: B1668074
CAS No.: 149-15-5
M. Wt: 404.5 g/mol
InChI Key: REAJXHWQEFYUCV-UHFFFAOYSA-N
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Description

Butacaine sulfate is a white crystalline ester used primarily as a local anesthetic. It was first marketed in 1920 and has since been utilized in various medical applications due to its efficacy in numbing localized areas . The compound is known for its ability to block nerve impulses, providing temporary relief from pain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butacaine sulfate involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards.

Scientific Research Applications

Butacaine sulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

    Lidocaine: Known for its rapid onset and longer duration of action compared to butacaine.

    Bupivacaine: Offers a longer duration of anesthesia but has a higher risk of cardiotoxicity.

Uniqueness of Butacaine Sulfate: this compound is unique due to its specific ester structure, which provides a balance between efficacy and safety. Its ability to selectively block nerve impulses without significant systemic effects makes it a preferred choice for certain medical applications .

Properties

CAS No.

149-15-5

Molecular Formula

C18H32N2O6S

Molecular Weight

404.5 g/mol

IUPAC Name

3-(dibutylamino)propyl 4-aminobenzoate;sulfuric acid

InChI

InChI=1S/C18H30N2O2.H2O4S/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;1-5(2,3)4/h8-11H,3-7,12-15,19H2,1-2H3;(H2,1,2,3,4)

InChI Key

REAJXHWQEFYUCV-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O

Canonical SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O

Appearance

Solid powder

149-15-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(dibutylamino)propyl 4-aminobenzoate
butacaine
butacaine sulfate
Butaprobenz
butocain

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does butacaine sulfate exert its effects?

A: this compound is a local anesthetic that primarily acts by blocking voltage-gated sodium channels [, ]. This prevents the transmission of nerve impulses, leading to a loss of sensation in the targeted area. While widely used historically, especially for spinal anesthesia [, , ], concerns about its potential effects on corneal epithelium regeneration have been raised [].

Q2: What is the stoichiometry of the reaction between this compound and sodium N-chlorobenzenesulfonamide (chloramine-B)? What are the identified products?

A: The stoichiometry of the reaction between this compound and chloramine-B in acidic medium has been determined to be 1:2 [, ]. While the specific oxidation products are not explicitly mentioned in the provided abstracts, spectral analysis was employed to identify them [, , ].

Q3: How does the reaction rate between this compound and chloramine-B vary with the reaction conditions?

A: The reaction demonstrates first-order kinetics with respect to both chloramine-B and this compound concentrations [, , ]. It exhibits fractional-order dependence on acid concentration [, ] but is independent of chloramine-B concentration []. Interestingly, decreasing the dielectric constant of the reaction medium by adding methanol leads to an increase in the reaction rate [, ].

Q4: What is known about the mechanism of oxidation of this compound by chloramine-B?

A: Studies suggest the oxidation follows a complex mechanism involving the formation of an intermediate complex between the reactants [, , ]. This complex subsequently decomposes in a rate-determining step to yield the final products. The proposed mechanism aligns with the observed kinetic data and the derived rate law [, , ].

Q5: Are there any specific analytical techniques mentioned for the characterization or quantification of this compound?

A: While the abstracts don't specify the exact analytical techniques used, they mention employing spectral analysis for the identification of oxidation products resulting from the reaction of this compound with chloramine-B [, , ]. Additionally, microscopic identification methods have been explored for differentiating this compound from procaine hydrochloride [].

Q6: What are the documented concerns regarding the use of this compound in clinical settings?

A: Clinical observations have suggested that this compound might hinder the regeneration of corneal epithelium []. Early research by Fuchs in 1902 advised against the use of cocaine for corneal abrasions due to concerns about epithelial regeneration []. While some sources propose that certain concentrations of this compound might be less damaging to the epithelium [], experimental evidence to support these claims is lacking.

Q7: Are there any known alternatives to this compound, and how do they compare?

A: The provided research papers primarily focus on the chemical kinetics and reaction mechanisms of this compound with chloramine-B [, , ]. They do not delve into comparing alternative local anesthetics or their respective efficacies.

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